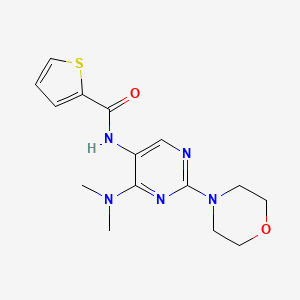

N-(4-(dimetilamino)-2-morfolinopirimidin-5-il)tiofeno-2-carboxamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)thiophene-2-carboxamide” is a complex organic compound that incorporates a thiophene nucleus . Thiophene derivatives are known for their wide range of biological and pharmacological activities . They have been recognized as important entities in the synthesis of heterocyclic compounds with promising pharmacological characteristics .

Synthesis Analysis

The synthesis of thiophene-2-carboxamide derivatives often involves the cyclization of precursor compounds with N-(4-acetylphenyl)-2-chloroacetamide in alcoholic sodium ethoxide . The reaction of enaminones with heteroamines has also been reported . The structure of the synthesized compounds is usually elucidated from their spectral information .Molecular Structure Analysis

The molecular structures of thiophene-2-carboxamide derivatives are typically determined using IR, 1H NMR, and mass spectroscopic analyses . The electronic properties of the synthesized products are often studied using density functional theory (DFT), where they exhibit a close HOMO–LUMO energy gap .Chemical Reactions Analysis

Thiophene-2-carboxamide derivatives can react with different nucleophiles and electrophiles . Enaminones, which are often used in the synthesis of these compounds, can be attacked by a given nucleophile at two sites, C-3 (the dialkylaminoethylene group) and C-1 (the carbonyl group), with the reactivity order C-3 > C-1 . They can also be attacked by an electrophile at C-2, oxygen, and/or nitrogen sites with reactivity order C-2 > N > O .Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene-2-carboxamide derivatives are often studied using various spectroscopic techniques and DFT . These compounds typically exhibit a close HOMO–LUMO energy gap .Aplicaciones Científicas De Investigación

- Hallazgos de Investigación:

- Un estudio investigó la eficacia antibacteriana de N-(4-metilpiridin-2-il) tiofeno-2-carboxamidas sintetizadas (denominadas como 4a–h) contra cepas de E. coli ST131 productoras de ESBL .

- Aplicaciones Específicas:

- Actividad Antimicrobiana: Los derivados de tiofeno exhiben propiedades antimicrobianas .

- Efectos Analgésicos y Antiinflamatorios: Algunos derivados de tiofeno poseen propiedades analgésicas y antiinflamatorias .

- Potencial Antihipertensivo: Ciertos derivados de tiofeno han mostrado efectos antihipertensivos .

- Actividad Antitumoral: Los derivados de tiofeno se investigan por su potencial como agentes antitumorales .

- Ciencia de Materiales: Los derivados de tiofeno se utilizan en la fabricación de diodos emisores de luz .

- Inhibición de la Corrosión: También sirven como inhibidores de la corrosión de metales .

Actividad Antibacteriana

Aplicaciones Terapéuticas de Derivados de Tiofeno

En resumen, N-(4-(dimetilamino)-2-morfolinopirimidin-5-il)tiofeno-2-carboxamida promete en la investigación antimicrobiana y ofrece vías emocionantes para una mayor exploración en diversos campos científicos. 🌟 .

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary target of the compound N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)thiophene-2-carboxamide is the cyclooxygenase-2 receptor (COX-2) . COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are lipid compounds that mediate a variety of physiological processes including inflammation .

Mode of Action

N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)thiophene-2-carboxamide interacts with the COX-2 receptor, exhibiting specific interactions with key residues located in the site of the COX-2 structure . This interaction inhibits the activity of the COX-2 enzyme, thereby reducing the production of prostaglandins .

Biochemical Pathways

The inhibition of COX-2 by N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)thiophene-2-carboxamide affects the prostaglandin synthesis pathway . Prostaglandins are involved in various physiological processes, including inflammation and pain sensation. By inhibiting COX-2, the compound reduces the production of prostaglandins, thereby potentially alleviating inflammation .

Result of Action

The molecular and cellular effects of N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)thiophene-2-carboxamide’s action primarily involve the reduction of prostaglandin production due to the inhibition of COX-2 . This could potentially result in the alleviation of inflammation and related symptoms .

Propiedades

IUPAC Name |

N-[4-(dimethylamino)-2-morpholin-4-ylpyrimidin-5-yl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5O2S/c1-19(2)13-11(17-14(21)12-4-3-9-23-12)10-16-15(18-13)20-5-7-22-8-6-20/h3-4,9-10H,5-8H2,1-2H3,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXAKYNZDJMRARP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC=C1NC(=O)C2=CC=CS2)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-2-[(4-fluoro-2-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2585188.png)

![Methyl 2,3,4,5,6,7,8,8a-octahydro-1H-cyclohepta[b]pyrrole-3a-carboxylate](/img/structure/B2585192.png)

![2-Chloro-1-[2-[2-(4-fluorophenyl)-2-hydroxyethyl]pyrrolidin-1-yl]ethanone](/img/structure/B2585195.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanesulfonamide](/img/structure/B2585197.png)

![3-(((4-(Thiophen-2-yl)thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2585198.png)

![4-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide](/img/structure/B2585202.png)

![1-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)-3-methylbutan-1-amine hydrochloride](/img/no-structure.png)

![N-[(3,4-dimethoxyphenyl)methyl]-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2585208.png)

![4-[1-[2-(2,6-dimethylphenoxy)ethyl]benzimidazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one](/img/structure/B2585210.png)

![1-(2-chlorophenyl)-N-[(2,5-dimethylfuran-3-yl)methyl]methanesulfonamide](/img/structure/B2585211.png)